Azoxystrobin acid
CAS No.: 1185255-09-7
Cat. No.: VC0057624
Molecular Formula: C21H15N3O5
Molecular Weight: 389.367
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185255-09-7 |
|---|---|
| Molecular Formula | C21H15N3O5 |
| Molecular Weight | 389.367 |
| IUPAC Name | (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoic acid |
| Standard InChI | InChI=1S/C21H15N3O5/c1-27-12-16(21(25)26)15-7-3-5-9-18(15)29-20-10-19(23-13-24-20)28-17-8-4-2-6-14(17)11-22/h2-10,12-13H,1H3,(H,25,26)/b16-12+ |
| Standard InChI Key | IKCXDZCEWZARFL-FOWTUZBSSA-N |
| SMILES | COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
Azoxystrobin acid maintains the core structural features of the parent compound azoxystrobin but differs in the carboxylic acid group that replaces the methyl ester. The compound retains the cyanophenoxy and pyrimidinyl moieties that characterize the parent fungicide. This structural relationship explains the compound's environmental behavior and toxicological profile.
The chemical formula of azoxystrobin acid is C21H15N3O5, with one less carbon atom than the parent compound azoxystrobin (C22H17N3O5) . The molecular structure features the characteristic (E)-methoxyacrylate group with a free carboxyl terminal, which significantly alters its physical-chemical properties compared to the parent compound.
Physical-Chemical Properties
Azoxystrobin acid exhibits different physicochemical properties from its parent compound. While specific data on azoxystrobin acid is limited in the search results, comparison with the parent compound provides context for understanding its behavior. The parent compound azoxystrobin has the following properties:
Table 2.1: Comparative Properties of Azoxystrobin and Azoxystrobin Acid
| Property | Azoxystrobin | Azoxystrobin Acid (estimated) |
|---|---|---|
| Physical appearance | White powder | Crystalline solid |
| Melting point | 116°C | Higher than azoxystrobin |
| Water solubility at 20°C | 6 mg/L | Higher due to carboxylic acid group |
| Log Pow (octanol-water coefficient) | 2.5 (pH 7) | Lower due to increased polarity |
| Vapor pressure at 20°C | 1.1 × 10^-10 Pa | Similar or lower |
The carboxylic acid group in azoxystrobin acid increases its polarity and water solubility compared to azoxystrobin, while reducing its lipophilicity. These altered properties affect its environmental mobility and bioavailability .
Formation and Metabolism
Metabolic Pathways
Azoxystrobin acid forms through multiple pathways in different environmental compartments and biological systems. The primary mechanism involves hydrolytic demethylation of the methyl ester group in the parent compound. This transformation can occur through:
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Enzymatic hydrolysis in plants, animals, and microorganisms
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Chemical hydrolysis in aqueous environments, particularly under alkaline conditions
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Photolytic transformation on soil surfaces or in water
According to metabolism studies, azoxystrobin acid (Compound 2) appears as a significant metabolite in various matrices. It has been identified in plant metabolism studies, rotational crop studies, and environmental fate assessments .
Occurrence in Biological Systems
In animal metabolism studies, azoxystrobin acid has been detected as a metabolite. For instance, in livestock metabolism studies, Compound 2 (azoxystrobin acid) was found at levels of 0.02 mg/kg (10.9% of total radioactive residue) in kidneys, 0.006 mg/kg (2.4% TRR) in liver, and 0.005 mg/kg (2.0% TRR) in other tissues . This indicates the compound forms as part of the detoxification process in animals exposed to the parent fungicide.
Table 3.1: Azoxystrobin Acid Concentrations in Animal Tissues
| Tissue | Concentration (mg/kg) | % of Total Radioactive Residue |
|---|---|---|
| Kidney | 0.02 | 10.9 |
| Liver | 0.006 | 2.4 |
| Other tissues | 0.005 | 2.0 |
In plant systems, azoxystrobin acid forms as plants metabolize the parent compound. The transformation occurs through enzymatic hydrolysis of the methyl ester group, followed by further degradation or conjugation with plant components. This metabolic pathway contributes to the clearance of the fungicide from plant tissues and influences residue levels in crops.
Environmental Fate
Degradation in Soil
Azoxystrobin acid forms as one of the degradation products when azoxystrobin breaks down in soil environments. The compound's behavior differs significantly from the parent compound due to its increased polarity and water solubility. The carboxylic acid group increases its potential for ionization in soil, affecting its mobility and adsorption characteristics.
Under aerobic conditions, azoxystrobin undergoes significant mineralization, with up to 27% converted to CO2 after 120 days. In contrast, under anaerobic conditions, mineralization is much slower, with only up to 5% converted to CO2 . Azoxystrobin acid represents an intermediate in this mineralization process, forming before complete breakdown to CO2 and other simple compounds.
Aquatic Behavior
Hydrolysis represents an important transformation pathway for azoxystrobin in water, leading to the formation of azoxystrobin acid. The rate of hydrolysis depends on pH conditions, with faster transformation under alkaline conditions. This pH-dependent behavior influences the compound's lifetime in various aquatic environments.
These values provide reference points for developing targeted methods for azoxystrobin acid detection.
Sample Preparation Considerations
Due to its higher polarity compared to the parent compound, azoxystrobin acid requires different extraction approaches. The compound's ionizable nature means pH control during extraction becomes critical, with acidic conditions potentially reducing ionization and improving extraction efficiency into organic solvents.
For biological samples, enzymatic treatments may help release conjugated forms of azoxystrobin acid, providing a more complete assessment of total residues. This consideration becomes particularly important when analyzing plant materials, where conjugation with sugars or other plant components may occur.
Toxicological Profile
Ecological Toxicity
As a metabolite formed during environmental degradation, azoxystrobin acid represents part of the natural detoxification process of azoxystrobin. Its formation contributes to reducing the persistence and potential impacts of the parent compound in ecosystems.
Regulatory Status
Residue Definitions
Regulatory authorities typically consider metabolites like azoxystrobin acid when establishing Maximum Residue Limits (MRLs) for the parent compound. The inclusion of azoxystrobin acid in residue definitions depends on:
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Its relative abundance in food commodities
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Its toxicological significance compared to the parent compound
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Its potential as a marker for monitoring exposure
The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) evaluations consider metabolism data when establishing residue definitions for azoxystrobin. The presence and significance of azoxystrobin acid in these evaluations influence international standards for monitoring and compliance .
Environmental Regulations
Environmental monitoring programs may include azoxystrobin acid as a parameter for assessing the fate and impact of azoxystrobin applications. The compound's potential mobility in water systems due to its increased polarity makes it relevant for water quality monitoring in agricultural areas where the parent fungicide is applied.
Research Findings and Applications
Metabolic Markers
Azoxystrobin acid serves as an important metabolic marker in research studies investigating the environmental fate of azoxystrobin. Its detection in environmental samples provides evidence of azoxystrobin degradation and helps track the movement and persistence of the fungicide in various compartments.
Researchers use azoxystrobin acid measurements to:
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Assess degradation rates in different soil types
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Evaluate the influence of environmental conditions on breakdown pathways
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Model the environmental fate of azoxystrobin in agricultural settings
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Validate laboratory findings with field observations
Biomonitoring Applications
The detection of azoxystrobin acid in biological samples, including plant tissues, animal products, and human specimens, provides valuable information for exposure assessment. While the parent compound often serves as the primary analyte, measuring acid metabolites offers complementary information about exposure timing and metabolism.
In livestock studies, the distribution pattern of azoxystrobin acid differed from the parent compound, with higher concentrations in kidneys (10.9% TRR) compared to liver (2.4% TRR) and other tissues (2.0% TRR) . This distribution pattern reflects the compound's elimination pathways and can inform monitoring approaches for animal products.
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